2-bromo-N-(2-propanoylphenyl)benzamide
Description
2-Bromo-N-(2-propanoylphenyl)benzamide is a benzamide derivative featuring a bromine substituent at the ortho position of the benzoyl group and a 2-propanoylphenyl moiety attached to the amide nitrogen. This compound is primarily utilized in organic synthesis, particularly in transition metal-catalyzed reactions for constructing nitrogen-containing heterocycles such as isoindolinones . The 2-propanoyl group introduces both steric bulk and electron-withdrawing effects, which influence its reactivity in catalytic systems and substrate compatibility.
Properties
IUPAC Name |
2-bromo-N-(2-propanoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-2-15(19)12-8-4-6-10-14(12)18-16(20)11-7-3-5-9-13(11)17/h3-10H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVJRGOTIYPJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-propanoylphenyl)benzamide typically involves the bromination of N-(2-propanoylphenyl)benzamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-propanoylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acids or other oxidized forms of the compound.
Scientific Research Applications
2-bromo-N-(2-propanoylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-propanoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the propanoyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
The structural and functional diversity of benzamide derivatives allows for tailored applications in catalysis, medicinal chemistry, and materials science. Below, we compare 2-bromo-N-(2-propanoylphenyl)benzamide with analogous compounds based on substituent effects, reactivity, and synthetic utility.
Structural and Electronic Effects of Substituents
Substituent Analysis
The amide nitrogen substituent significantly impacts electronic and steric properties:
- 2-Propanoylphenyl (Target Compound): The propanoyl group is electron-withdrawing, polarizing the amide bond and enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic attacks in cyclization reactions .
- tert-Butyl (2-Bromo-N-(tert-butyl)benzamide) : A bulky, electron-donating group that increases steric hindrance, improving enantioselectivity (87% ee) in Pd-catalyzed Suzuki-Miyaura couplings .
- Pyridin-2-yl (2-Bromo-N-(pyridin-2-yl)benzamide): The nitrogen-containing aromatic ring introduces chelating ability, altering reaction pathways. In control experiments, this derivative formed in 27% yield under non-basic conditions .
- 2,3-Dimethylphenyl (2-Bromo-N-(2,3-dimethylphenyl)benzamide) : Electron-donating methyl groups reduce electrophilicity, making this derivative less reactive in coupling reactions but suitable for antimicrobial screening .
Data Table 1: Substituent Effects on Reactivity
Suzuki-Miyaura Coupling
Bulky substituents like cumyl (2-bromo-N-(2-phenyl-2-propyl)benzamide) enhance enantioselectivity (93% ee) in asymmetric couplings due to steric control . The propanoyl group’s moderate size and electronic effects may offer a balance between reactivity and selectivity, though direct data is lacking.
Melting Points and Solubility
Q & A
Q. What scale-up challenges arise in synthesizing this compound, and how are they mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
